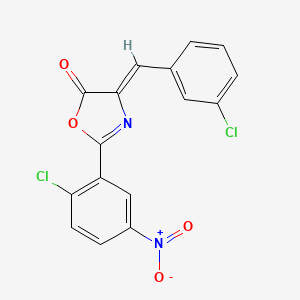

(4Z)-4-(3-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a nitrophenyl group attached to an oxazolone ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (4Z)-4-(3-Chlorbenzyliden)-2-(2-Chlor-5-nitrophenyl)-1,3-oxazol-5(4H)-on beinhaltet typischerweise die Kondensation von 3-Chlorbenzaldehyd mit 2-(2-Chlor-5-nitrophenyl)-1,3-oxazol-5(4H)-on. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat und einem Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird unter Rückflussbedingungen erhitzt, um die Bildung des gewünschten Produkts zu fördern.

Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Herstellung dieser Verbindung ähnliche Synthesewege umfassen, jedoch mit optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz des Syntheseprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzylidengruppe, was zur Bildung entsprechender Oxide führt.

Reduktion: Die Reduktion der Nitrogruppe zu einer Aminogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) erreicht werden.

Substitution: Die Chlorbenzyliden- und Nitrophenylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.

Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) Katalysator.

Substitution: Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) in einem geeigneten Lösungsmittel.

Hauptprodukte:

Oxidation: Bildung von Benzylidenoxiden.

Reduktion: Bildung von Aminorivaten.

Substitution: Bildung von substituierten Benzyliden- und Nitrophenylderivaten.

Analyse Chemischer Reaktionen

Types of Reactions

(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxazolone derivatives using oxidizing agents like potassium permanganate.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, organic solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

Amino derivatives: Formed through reduction of the nitro group.

Oxazolone derivatives: Formed through oxidation reactions.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

(4Z)-4-(3-Chlorbenzyliden)-2-(2-Chlor-5-nitrophenyl)-1,3-oxazol-5(4H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (4Z)-4-(3-Chlorbenzyliden)-2-(2-Chlor-5-nitrophenyl)-1,3-oxazol-5(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zur Modulation biologischer Pfade führt. So kann beispielsweise seine Nitrophenylgruppe mit zellulären Proteinen interagieren und deren Funktion beeinflussen, was zu therapeutischen Wirkungen führt.

Ähnliche Verbindungen:

- (4Z)-4-(3-Brombenzyliden)-2-(2-Brom-5-nitrophenyl)-1,3-oxazol-5(4H)-on

- (4Z)-4-(3-Fluorbenzyliden)-2-(2-Fluor-5-nitrophenyl)-1,3-oxazol-5(4H)-on

- (4Z)-4-(3-Methylbenzyliden)-2-(2-Methyl-5-nitrophenyl)-1,3-oxazol-5(4H)-on

Einzigartigkeit: Die Einzigartigkeit von (4Z)-4-(3-Chlorbenzyliden)-2-(2-Chlor-5-nitrophenyl)-1,3-oxazol-5(4H)-on liegt in seinem spezifischen Substitutionsschema, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Chlorbenzyliden- als auch von Nitrophenylgruppen verstärkt seine Reaktivität und sein Potenzial für verschiedene Anwendungen.

Wirkmechanismus

The mechanism of action of (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Uniqueness

Compared to similar compounds, (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its oxazolone ring structure, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C16H8Cl2N2O4 |

|---|---|

Molekulargewicht |

363.1 g/mol |

IUPAC-Name |

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H8Cl2N2O4/c17-10-3-1-2-9(6-10)7-14-16(21)24-15(19-14)12-8-11(20(22)23)4-5-13(12)18/h1-8H/b14-7- |

InChI-Schlüssel |

DZXIVAKBLVHBPM-AUWJEWJLSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.